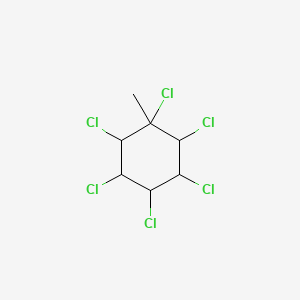
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is a polyhalogenated organic compound with the molecular formula C7H9Cl6. It consists of a cyclohexane ring with six chlorine atoms and one methyl group attached to it. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane can be synthesized through the chlorination of 1-methylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially chlorinated cyclohexanes.
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
科学的研究の応用
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on cyclohexane stability and reactivity.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a reference compound in toxicological studies.
Industry: Utilized in the synthesis of other chlorinated compounds and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1,2,3,4,5,6-hexachloro-1-methylcyclohexane involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with biological membranes and proteins, potentially disrupting cellular functions. The exact pathways and molecular targets are still under investigation, but its effects are believed to be related to its ability to interfere with enzyme activity and membrane integrity.
類似化合物との比較
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Similar structure but lacks the methyl group.
1,2,3,4,5,6-Hexachlorocyclohexene: Contains a double bond in the cyclohexane ring.
1,2,3,4,5,6-Hexachlorocyclohexanol: Contains a hydroxyl group instead of a methyl group.
Uniqueness
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other hexachlorocyclohexane derivatives.
特性
CAS番号 |
73664-24-1 |
|---|---|
分子式 |
C7H8Cl6 |
分子量 |
304.8 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexachloro-1-methylcyclohexane |
InChI |
InChI=1S/C7H8Cl6/c1-7(13)5(11)3(9)2(8)4(10)6(7)12/h2-6H,1H3 |
InChIキー |
PKACUKWXCDWSHV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


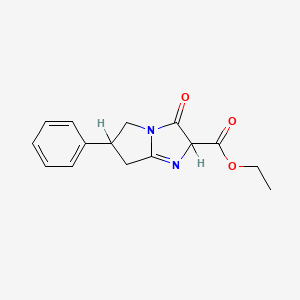

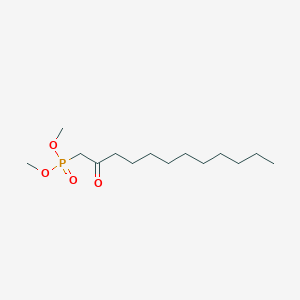
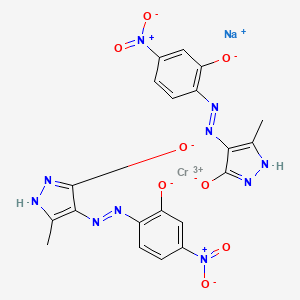

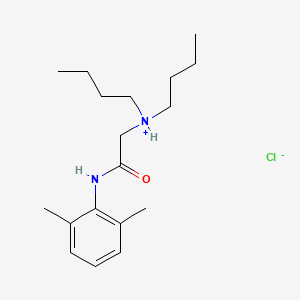
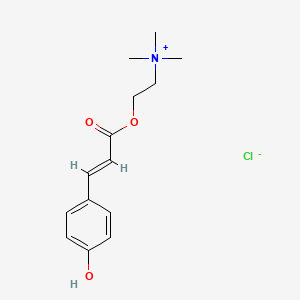
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)

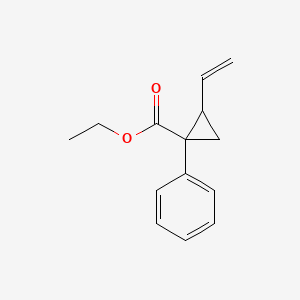
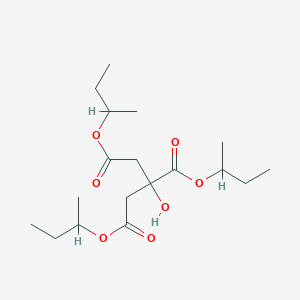
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)


